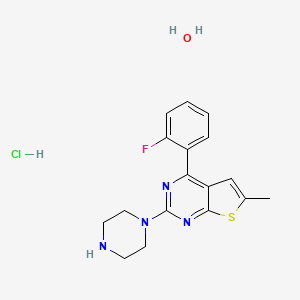

Thieno(2,3-d)pyrimidine, 4-(2-fluorophenyl)-6-methyl-2-(1-piperazinyl)-, monohydrochloride, monohydrate

描述

准备方法

DDP-225 的合成涉及多个步骤,从噻吩并嘧啶核心化合物的制备开始。合成路线通常包括以下步骤:

噻吩并嘧啶核心的形成: 这涉及在受控条件下将适当的前体环化。

功能化: 在核心结构中引入官能团,例如氟苯基和哌嗪基。

DDP-225 的工业生产方法可能涉及扩大这些合成步骤,同时在整个过程中确保一致性和质量控制。

化学反应分析

DDP-225 会发生各种化学反应,包括:

氧化: 该化合物在特定条件下可以被氧化,形成氧化衍生物。

还原: 还原反应可用于修饰分子内的某些官能团。

这些反应中常用的试剂包括高锰酸钾等氧化剂、氢化锂铝等还原剂以及用于取代反应的各种亲核试剂。形成的主要产物取决于具体的反应条件和所用试剂。

科学研究应用

Scientific Applications of Thieno[2,3-d]pyrimidine Derivatives

Thieno[2,3-d]pyrimidine derivatives, particularly 4-(2-fluorophenyl)-6-methyl-2-(1-piperazinyl)thieno[2,3-d]pyrimidine and its salts, have garnered interest in scientific research due to their potential therapeutic applications. Studies focus on synthesizing novel salts and crystalline forms to enhance their solubility and stability for pharmaceutical use .

Enhanced Solubility and Stability

- Novel Salts: Research has focused on creating new salts of thieno[2,3-d]pyrimidine derivatives, such as 4-(2-fluorophenyl)-6-methyl-2-(piperazin-1-yl)thieno[2,3-d] pyrimidine salts, with the aim of improving solubility properties compared to the hydrochloride form . These salts may allow for easier and quicker oral release or enable liquid formulations with increased dosages .

- Crystalline Forms: Investigations into crystalline forms of 4-(2-fluorophenyl)-6-methyl-2-(piperazin-1-yl)thieno[2,3-d] pyrimidine hydrochloride have led to the identification of a hygroscopically stable crystalline form . This form absorbs less than 4% water by weight in gravimetric vapor sorption assays, indicating enhanced stability . The crystalline form can be characterized using X-ray powder diffraction (XRPD) patterns .

Chemical Information

The compound Thieno[2,3-d]pyrimidine, 4-(2-fluorophenyl)-6-methyl-2-(1-piperazinyl)-, hydrochloride, hydrate (1:1:1) has the following characteristics :

- CAS No: 476148-82-0

- Molecular Formula: C17H20ClFN4OS

- Molecular Weight: 382.88

- Synonyms: AA10021, DDP-225, MCI-225 hydrochloride hydrate

The monohydrochloride form, Thieno(2,3-d)pyrimidine, 4-(2-fluorophenyl)-6-methyl-2-(1-piperazinyl)-, monohydrochloride, has the following properties :

作用机制

DDP-225 通过双重作用机制发挥作用:

去甲肾上腺素再摄取抑制: 通过抑制去甲肾上腺素的再摄取,DDP-225 增加了突触间隙中这种神经递质的水平,增强了其对胃肠系统的影响.

5-羟色胺 3 型受体拮抗: 通过阻断 5-羟色胺 3 型受体,该化合物减少了 5-羟色胺对胃肠系统的影响,这有助于缓解 IBS-d 的症状.

相似化合物的比较

DDP-225 由于其双重作用机制而独一无二。类似化合物包括:

阿洛司琼: 一种用于治疗 IBS-d 的 5-羟色胺 3 型受体拮抗剂。

度洛西汀: 一种用于治疗抑郁症和焦虑症的去甲肾上腺素再摄取抑制剂。

昂丹司琼: 另一种用于预防恶心和呕吐的 5-羟色胺 3 型受体拮抗剂.

与这些化合物相比,DDP-225 结合了去甲肾上腺素再摄取抑制和 5-羟色胺受体拮抗,为治疗胃肠疾病提供了一种新方法。

生物活性

Thieno(2,3-d)pyrimidines represent a significant class of heterocyclic compounds known for their diverse biological activities. The specific compound, Thieno(2,3-d)pyrimidine, 4-(2-fluorophenyl)-6-methyl-2-(1-piperazinyl)-, monohydrochloride, monohydrate , has been studied for its potential therapeutic applications, particularly in oncology and other areas of medicinal chemistry.

Chemical Structure and Properties

The compound features a thienopyrimidine core with a fluorophenyl and piperazinyl substituent. This unique structure is conducive to various interactions with biological targets, enhancing its pharmacological potential.

Anticancer Activity

Recent studies have highlighted the anticancer properties of thienopyrimidine derivatives. For instance, compounds similar to the one have shown promising results against various cancer cell lines:

- Inhibition of FLT3 Kinase : A study demonstrated that certain thienopyrimidine derivatives exhibited significant inhibition of FLT3 kinase activity, which is crucial in hematopoietic malignancies. The most potent compound showed an IC50 value of 32.435 ± 5.5 μM against FLT3 .

- Cytotoxicity Against Cancer Cell Lines : Various derivatives have been tested against human cancer cell lines such as MDA-MB-231 and T-47D. These studies indicated that modifications to the thienopyrimidine structure can enhance cytotoxic effects significantly .

Anti-inflammatory and Analgesic Activities

Thienopyrimidine derivatives have also been evaluated for their anti-inflammatory properties. In a comparative study, several compounds showed notable anti-inflammatory activity with varying degrees of effectiveness . This suggests that the compound could be beneficial in treating inflammatory diseases.

Antimicrobial Properties

The antimicrobial potential of thienopyrimidines has been documented, with several derivatives exhibiting activity against various bacterial strains. The structure-activity relationship indicates that specific substitutions on the thienopyrimidine core can enhance antibacterial efficacy .

Summary of Biological Activities

| Activity Type | Assessed Compounds | Key Findings |

|---|---|---|

| Anticancer | Thieno derivatives | Significant inhibition of FLT3 (IC50: 32.435 μM) |

| Anti-inflammatory | Various derivatives | Notable anti-inflammatory effects observed |

| Antimicrobial | Selected compounds | Effective against multiple bacterial strains |

Case Studies

- FLT3 Inhibition Study : A series of thienopyrimidine derivatives were synthesized and evaluated for their FLT3 inhibitory activity. Compound 5 was identified as the most potent inhibitor with significant cytotoxicity against multiple cancer cell lines.

- Antimicrobial Evaluation : A study assessed the antimicrobial activities of various thieno[2,3-d]pyrimidine derivatives against both Gram-positive and Gram-negative bacteria. Results indicated that specific structural modifications led to enhanced antimicrobial efficacy.

属性

Key on ui mechanism of action |

DDP225 is an orally-active compound that targets two key pathways that control the gastrointestinal (GI) system, thus giving it the potential to address multiple symptoms associated with IBS-d. DDP225 has a dual mechanism of action. It possesses both noradrenaline reuptake inhibition and 5-HT3 receptor antagonist properties. |

|---|---|

CAS 编号 |

476148-82-0 |

分子式 |

C17H20ClFN4OS |

分子量 |

382.9 g/mol |

IUPAC 名称 |

4-(2-fluorophenyl)-6-methyl-2-piperazin-1-ylthieno[2,3-d]pyrimidine;hydrate;hydrochloride |

InChI |

InChI=1S/C17H17FN4S.ClH.H2O/c1-11-10-13-15(12-4-2-3-5-14(12)18)20-17(21-16(13)23-11)22-8-6-19-7-9-22;;/h2-5,10,19H,6-9H2,1H3;1H;1H2 |

InChI 键 |

SAURKKOJWIFYSR-UHFFFAOYSA-N |

SMILES |

CC1=CC2=C(N=C(N=C2S1)N3CCNCC3)C4=CC=CC=C4F.O.Cl |

规范 SMILES |

CC1=CC2=C(N=C(N=C2S1)N3CCNCC3)C4=CC=CC=C4F.O.Cl |

外观 |

Solid powder |

Key on ui other cas no. |

476148-82-0 |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

MCI-225 hydrochloride hydrate, MCI225; AA-10021; AA-10025; AA-10026; DDP-225; AA10021; AA10025; AA10026; DDP225. |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。